molecular formula C18H16N4O2S3 B15040885 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040885
M. Wt: 416.5 g/mol
InChI Key: OJBVTLMNOADWDH-VXLYETTFSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Core: The initial step involves the synthesis of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The thiadiazole core is then functionalized with a benzylsulfanyl group. This step usually involves the reaction of the thiadiazole with benzyl chloride in the presence of a base.

    Formation of the Acetohydrazide Moiety: The next step involves the formation of the acetohydrazide moiety. This can be achieved by reacting the functionalized thiadiazole with hydrazine hydrate.

    Condensation with 3-Hydroxybenzaldehyde: The final step involves the condensation of the acetohydrazide with 3-hydroxybenzaldehyde to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound has been used in studies to understand its mechanism of action and its effects on different biological pathways. It has been shown to inhibit certain enzymes and modulate cellular processes.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can be compared with other thiadiazole derivatives, such as:

    2-{[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a bromophenyl group instead of a benzylsulfanyl group. It has shown different biological activities and may have different therapeutic applications.

    2-{[5-(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide: This compound has a methylbenzyl group and a dimethoxyphenyl group, which can lead to different chemical and biological properties.

    2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide: This compound has a chlorophenyl group and a dibromo-hydroxyphenyl group, which can result in different reactivity and biological effects.

These comparisons highlight the uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16N4O2S3/c23-15-8-4-7-14(9-15)10-19-20-16(24)12-26-18-22-21-17(27-18)25-11-13-5-2-1-3-6-13/h1-10,23H,11-12H2,(H,20,24)/b19-10+

InChI Key

OJBVTLMNOADWDH-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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